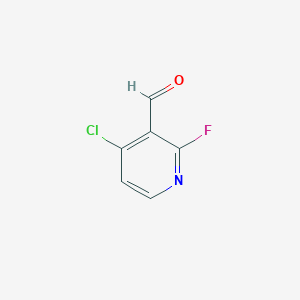

4-Chloro-2-fluoronicotinaldehyde

説明

Significance of Fluorinated Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The pyridine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals and agrochemicals. bldpharm.com The incorporation of fluorine into this scaffold can lead to profound changes in a molecule's biological and physical properties. Fluorine's high electronegativity can alter the acidity of nearby protons, modulate the binding affinity of a molecule to its biological target, and improve metabolic stability and bioavailability by blocking sites susceptible to oxidative metabolism. alfa-chemistry.com

Fluorinated pyridines are recognized as crucial intermediates in the synthesis of high-value organic compounds. alfa-chemistry.com The presence of fluorine can direct the regioselectivity of further chemical transformations and enable unique synthetic strategies. Aromatic fluorides, including fluorinated pyridines, serve as key intermediates for producing important pharmaceuticals, such as anti-infective agents and cardiovascular drugs. alfa-chemistry.com The study of how increasing fluorine substitution affects the crystal packing of pyridine rings provides deeper insight into the intermolecular interactions that govern the properties of these compounds in the solid state. prepchem.com

Strategic Importance of the Aldehyde Functional Group within Nicotinaldehyde Frameworks

The aldehyde functional group (–CHO) is a cornerstone of organic synthesis due to its versatile reactivity. chemicalbook.com Within the nicotinaldehyde framework, which is also known as pyridine-3-carbaldehyde, the aldehyde group serves as a reactive handle for a multitude of chemical transformations. ambeed.com It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into various carbon-nitrogen double bonds through condensation with amines (e.g., imines, oximes, hydrazones).

Furthermore, the aldehyde group can participate in numerous carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. This reactivity allows for the elaboration of the pyridine scaffold, enabling the construction of complex molecules with diverse functionalities. The aldehyde's electronic nature, characterized by a polar carbon-oxygen double bond, makes it susceptible to nucleophilic attack, a fundamental reaction type in organic chemistry. chemicalbook.com

Overview of 4-Chloro-2-fluoronicotinaldehyde as a Versatile Synthetic Intermediate

This compound is a specialized heterocyclic building block that combines the key features of a fluorinated pyridine ring with the synthetic versatility of an aldehyde group. bldpharm.comcymitquimica.com Its structure, featuring a chlorine atom at the 4-position and a fluorine atom at the 2-position of the pyridine ring, presents a unique pattern of substitution that activates the molecule for various transformations.

This compound is recognized as a valuable intermediate for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. bldpharm.comchemicalbook.com The two different halogen atoms offer opportunities for selective, stepwise reactions. For instance, the chlorine atom can be displaced by nucleophiles under specific conditions, while the fluorine atom imparts its characteristic electronic influence on the ring. The aldehyde group at the 3-position provides a reliable site for derivatization and scaffold extension.

The compound's utility is underscored by its commercial availability as a research chemical, classified as a key building block for creating libraries of novel compounds for drug discovery. nih.govresearchgate.net While detailed, peer-reviewed synthetic applications are not widely published, its role as a precursor is evident from its inclusion in the catalogs of major chemical suppliers who categorize it as a pharmaceutical intermediate. bldpharm.comchemicalbook.com

Below are the key identification and property data for this compound:

| Property | Value | Source(s) |

| CAS Number | 1232432-20-0 | bldpharm.com, chemicalbook.com, chemicalbook.com |

| Molecular Formula | C₆H₃ClFNO | bldpharm.com, cymitquimica.com |

| Molecular Weight | 159.55 g/mol | bldpharm.com, cymitquimica.com |

| Physical Form | Solid | cymitquimica.com, chemicalbook.com |

| Boiling Point (Predicted) | 235.0±35.0 °C | chemicalbook.com |

| Density (Predicted) | 1.444±0.06 g/cm³ | chemicalbook.com |

| Storage Conditions | Inert atmosphere, 2-8°C | bldpharm.com, chemicalbook.com |

The strategic placement of the chloro, fluoro, and aldehyde functionalities makes this compound a highly reactive and adaptable tool for synthetic chemists aiming to construct complex, highly functionalized heterocyclic systems.

Structure

3D Structure

特性

IUPAC Name |

4-chloro-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOHTQAJLZPNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704600 | |

| Record name | 4-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232432-20-0 | |

| Record name | 4-Chloro-2-fluoro-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232432-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Fluoronicotinaldehyde

Retrosynthetic Analysis and Key Disconnection Strategies

The retrosynthetic analysis of 4-Chloro-2-fluoronicotinaldehyde reveals several logical disconnection points, primarily centered around the introduction of the formyl group and the halogen substituents onto the pyridine (B92270) core. The most direct and strategically sound disconnection involves the formylation of a pre-functionalized pyridine ring. This leads to the key precursor, 4-chloro-2-fluoropyridine (B1350377).

Primary Disconnection:

C-C Bond Formation (Formylation): The aldehyde group at the 3-position can be disconnected to reveal a nucleophilic pyridine intermediate and a formylating agent. This is a common and effective strategy for introducing aldehyde functionalities onto aromatic rings. The key intermediate in this disconnection is a 3-lithiated or 3-magnesiated 4-chloro-2-fluoropyridine, which can be generated through directed ortho-metalation.

This primary disconnection strategy is advantageous as it utilizes a readily accessible or synthesizable dihalopyridine precursor and introduces the aldehyde group in a late-stage transformation, which is often desirable in multi-step syntheses.

Precursor Chemistry and Starting Material Considerations

The success of any synthetic route to this compound is heavily reliant on the availability and purity of its key precursor, 4-chloro-2-fluoropyridine. This starting material can be synthesized through several routes.

One common approach involves the halogen exchange of a more readily available dihalopyridine. For instance, 2,4-dichloropyridine (B17371) can be subjected to a nucleophilic aromatic substitution reaction with a fluoride (B91410) source, such as potassium fluoride, to selectively replace the chlorine at the 2-position with fluorine. The higher reactivity of the 2-position in pyridines towards nucleophilic attack facilitates this selective transformation. youtube.com

Alternatively, the synthesis can commence from 4-aminopyridine. Through a Balz-Schiemann reaction, the amino group can be converted to a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields 4-fluoropyridine. nii.ac.jp Subsequent chlorination at the 2-position would then lead to the desired 4-chloro-2-fluoropyridine.

The choice of the precursor synthesis route often depends on factors such as the commercial availability of starting materials, scalability, and the desired purity of the final product.

Direct and Indirect Synthetic Pathways to the this compound Core

The construction of the this compound molecule can be achieved through various synthetic pathways, which can be broadly categorized as direct or indirect.

Regioselective Halogenation Approaches for Pyridine Rings (Chlorination and Fluorination)

Achieving the specific 4-chloro-2-fluoro substitution pattern on the pyridine ring requires careful control of regioselectivity.

Fluorination: As mentioned in the precursor chemistry, the introduction of the fluorine atom at the 2-position is often accomplished via nucleophilic aromatic substitution on a 2-chloropyridine (B119429) derivative. youtube.com The reaction of 2,4-dichloropyridine with a fluoride source is a prime example.

Chlorination: The introduction of the chlorine atom at the 4-position can be more challenging due to the directing effects of the existing substituents. In some strategies, the chlorine atom is already present in the starting material, such as in 4-chloropyridine (B1293800) derivatives.

Formylation Reactions for Aldehyde Introduction at the Nicotinic Position

The introduction of the aldehyde group at the 3-position (nicotinic position) of the 4-chloro-2-fluoropyridine ring is a critical step. The most effective method for this transformation is the directed ortho-metalation followed by formylation.

This process involves the deprotonation of 4-chloro-2-fluoropyridine at the C-3 position using a strong base, typically a lithium amide such as lithium diisopropylamide (LDA) or a bulky organolithium reagent like n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). researchgate.netacs.orgharvard.edu The resulting 3-lithiated intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to yield this compound. commonorganicchemistry.comodu.edu

The regioselectivity of the lithiation is directed by the halogen atoms, with the C-3 position being the most acidic due to the inductive effects of the adjacent chlorine and fluorine atoms.

Convergent and Divergent Multi-step Synthetic Sequences

While the linear sequence described above is the most common, convergent and divergent strategies can also be envisioned for the synthesis of this compound and its analogs.

A convergent synthesis could involve the preparation of a 3-formyl-2-fluoropyridine fragment and a separate 4-chlorinating agent, which are then combined in a later step. However, this approach is less common for this specific molecule.

A divergent synthesis approach is more practical. Starting from the key intermediate, 4-chloro-2-fluoropyridine, one can introduce a variety of functional groups at the 3-position by reacting the 3-lithiated species with different electrophiles. This allows for the synthesis of a library of related compounds from a common precursor. For example, quenching the lithiated intermediate with carbon dioxide would yield the corresponding carboxylic acid, while reaction with an alkyl halide would introduce an alkyl group.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction parameters, particularly for the crucial lithiation and formylation step.

Key parameters that require careful optimization include:

Base Selection: The choice of the lithiating agent is critical. While n-BuLi is effective, LDA is often preferred as it is less nucleophilic and can reduce the likelihood of side reactions, such as addition to the pyridine ring. researchgate.net

Temperature: The lithiation reaction must be conducted at low temperatures (typically -78 °C to -70 °C) to ensure the stability of the lithiated intermediate and prevent side reactions.

Solvent: Anhydrous ethereal solvents like THF are essential to solvate the organolithium species and facilitate the reaction. The purity and dryness of the solvent are paramount to prevent quenching of the highly reactive intermediates. researchgate.net

Reaction Time: The duration of both the lithiation and the formylation steps needs to be optimized to ensure complete conversion without promoting decomposition or side product formation.

Quenching Procedure: The method of quenching the reaction is also important. A careful workup, often involving an aqueous solution of ammonium (B1175870) chloride, is necessary to protonate any remaining organolithium species and facilitate the isolation of the product.

Recent advancements in continuous-flow chemistry have shown promise for optimizing such reactions. Flow reactors can offer precise control over reaction parameters like temperature and residence time, potentially leading to improved yields and selectivity. For instance, studies on the lithiation of dihalopyridines in a flow system have demonstrated the ability to selectively form and trap different lithiated isomers by carefully controlling the temperature. researchgate.netnih.gov

Below is a table summarizing typical reaction conditions for the formylation of a related dihalopyridine, which can be adapted for the synthesis of this compound.

| Parameter | Condition | Rationale |

| Starting Material | 4-chloro-2-fluoropyridine | Key precursor |

| Base | Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base for regioselective deprotonation |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Solubilizes reactants and stabilizes the lithiated intermediate |

| Temperature | -78 °C | Maintains stability of the organolithium species and minimizes side reactions |

| Formylating Agent | N,N-Dimethylformamide (DMF) | Common and effective electrophile for formylation |

| Workup | Saturated aqueous NH4Cl | Quenches the reaction and facilitates product isolation |

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, making this valuable building block readily accessible for further applications in the development of new chemical entities.

Exploration of Catalytic Systems and Reagent Selection

The selection of the appropriate base and formylating agent is paramount to the success of the synthesis. The most commonly employed method is a lithiation-formylation reaction.

Catalytic Systems and Reagents:

The base of choice for the regioselective lithiation of the 4-chloro-2-fluoropyridine precursor is typically a strong, non-nucleophilic lithium amide. Lithium diisopropylamide (LDA) is favored due to its high basicity and steric hindrance, which minimizes nucleophilic addition to the pyridine ring. clockss.org Alternatives such as n-butyllithium (n-BuLi) can also be used, but may lead to a decrease in selectivity. researchgate.net

The formylating agent is typically an electrophilic source of the formyl group. N,N-Dimethylformamide (DMF) is the most widely used reagent for quenching the lithiated intermediate, yielding the desired aldehyde upon workup. researchgate.net

| Reagent/Catalyst | Function | Key Considerations |

| Lithium diisopropylamide (LDA) | Lithiating agent (Base) | High basicity and steric hindrance prevent nucleophilic attack on the pyridine ring, ensuring high regioselectivity for deprotonation at the 3-position. clockss.org |

| n-Butyllithium (n-BuLi) * | Lithiating agent (Base) | Can be used, but may result in lower regioselectivity compared to LDA due to its smaller steric profile. researchgate.net |

| N,N-Dimethylformamide (DMF) | Formylating agent | Readily available and effective electrophile for introducing the aldehyde functionality. researchgate.net |

| Tetrahydrofuran (THF) | Solvent | Aprotic and polar, effectively solvates the organolithium intermediate. baranlab.org |

Analysis of Solvent Effects and Mechanistic Thermodynamics

The choice of solvent and the thermodynamic parameters of the reaction significantly influence the reaction rate, yield, and selectivity.

Solvent Effects:

The lithiation of halopyridines is almost exclusively carried out in anhydrous aprotic polar solvents. Tetrahydrofuran (THF) is the most common and effective solvent for this transformation. baranlab.org Its ability to solvate the lithium cation and the organolithium intermediate is crucial for the reaction to proceed efficiently. The use of co-solvents like hexamethylphosphoramide (B148902) (HMPA) or 1,2-dimethoxyethane (B42094) (DME) can sometimes enhance the reactivity of the organolithium species, although safety and environmental concerns with HMPA often limit its use. baranlab.org The solubility of the starting material and intermediates in the chosen solvent system is a critical factor for achieving good yields.

Mechanistic Thermodynamics:

The directed ortho-lithiation of 4-chloro-2-fluoropyridine is a kinetically controlled process. The reaction is typically performed at low temperatures, often around -78 °C, to prevent side reactions and decomposition of the thermally sensitive lithiated intermediate. acs.org

The mechanism proceeds through the formation of a complex between the lithium amide base and the nitrogen atom of the pyridine ring. This complexation directs the deprotonation to the adjacent C-3 position, which is the most acidic proton due to the inductive effects of the chloro and fluoro substituents. This directed metalation is a well-established principle in heterocyclic chemistry.

While specific thermodynamic data such as activation energies and reaction enthalpies for the lithiation of 4-chloro-2-fluoropyridine are not extensively reported in the literature, the reaction is known to be exothermic. The low reaction temperatures are necessary to control the reaction rate and dissipate the heat generated. The subsequent formylation step with DMF is also a rapid and exothermic process.

Comparative Assessment of Synthetic Efficiencies and Scalability

While the lithiation-formylation route is predominant, other classical formylation methods could theoretically be applied, such as the Vilsmeier-Haack or Duff reactions. However, these methods often lack the regioselectivity required for a substrate like 4-chloro-2-fluoropyridine. acs.org

| Synthetic Route | Key Reagents | Advantages | Disadvantages | Scalability |

| Lithiation-Formylation | 4-Chloro-2-fluoropyridine, LDA, DMF | High regioselectivity; Good to excellent yields. acs.org | Requires cryogenic temperatures and strictly anhydrous conditions; Handling of pyrophoric reagents like n-BuLi if used. | Reported to be suitable for scale-up with appropriate engineering controls. |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Milder conditions than lithiation. | Generally less regioselective for this type of substrate; May lead to a mixture of products. | Potentially scalable, but purification challenges may arise. |

| Duff Reaction | Hexamethylenetetramine, acid | One-pot procedure. | Typically low yields; Requires strongly activating groups on the aromatic ring, which is not the case here. | Not generally considered for large-scale synthesis of specific aldehydes. |

Mechanistic Investigations of Chemical Reactivity of 4 Chloro 2 Fluoronicotinaldehyde

Reactivity of the Aldehyde Moiety in 4-Chloro-2-fluoronicotinaldehyde

The aldehyde group (–CHO) is a site of significant chemical activity. The carbonyl carbon is electrophilic due to the high electronegativity of the oxygen atom, making it a prime target for nucleophiles. libretexts.org The electron-withdrawing nature of the 4-chloro-2-fluoro-substituted pyridine (B92270) ring further enhances the electrophilicity of this carbonyl carbon, increasing its reactivity compared to benzaldehyde. libretexts.org

Nucleophilic addition is a characteristic reaction of aldehydes. masterorganicchemistry.com The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org

Grignard and Organolithium Reactions: Strong, irreversible nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) readily add to the aldehyde. For instance, the reaction of this compound with a Grignard reagent would yield a secondary alcohol, where a new carbon-carbon bond is formed. The high reactivity of these organometallic reagents ensures that the addition is typically fast and high-yielding.

Cyanohydrin Formation: The addition of a cyanide ion (CN⁻), typically from a source like KCN with acid catalysis or HCN, results in the formation of a cyanohydrin. libretexts.orgyoutube.com This reaction is reversible and base-promoted. libretexts.org The resulting cyanohydrin product contains both a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon, which is a versatile intermediate for further synthetic transformations. youtube.com The planar nature of the aldehyde group means that if the resulting carbon is a stereocenter, a racemic mixture of enantiomers is typically formed. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkyl Group | CH₃MgBr (Grignard) | Secondary Alcohol |

| Alkyl Group | CH₃Li (Organolithium) | Secondary Alcohol |

| Cyanide Ion | KCN / H⁺ | Cyanohydrin |

Condensation reactions involve the initial nucleophilic addition to the aldehyde followed by a dehydration step.

Aldol (B89426) and Knoevenagel Condensations: In the presence of a base, this compound can react with enolizable ketones or aldehydes (Aldol condensation) or compounds with active methylene (B1212753) groups (Knoevenagel condensation) to form α,β-unsaturated carbonyl compounds. For example, the Claisen-Schmidt condensation, a type of aldol condensation, between a substituted aldehyde and a ketone, is a common method for synthesizing chalcones. ebyu.edu.tr

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. The aldehyde reacts with a phosphorus ylide (a Wittig reagent), Ph₃P=CR₂. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the corresponding alkene and triphenylphosphine (B44618) oxide. This reaction is highly versatile for creating a carbon-carbon double bond at the position of the original carbonyl group.

The aldehyde group exists in an intermediate oxidation state and can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will readily oxidize the aldehyde group to the corresponding carboxylic acid, 4-Chloro-2-fluoronicotinic acid. eopcw.com The oxidation with Cr(VI) reagents proceeds through the formation of an aldehyde hydrate (B1144303) in the presence of water, which is then oxidized. eopcw.com

Reduction: Selective reduction of the aldehyde to a primary alcohol ( (4-Chloro-2-fluoropyridin-3-yl)methanol) can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ucr.edu NaBH₄ is a particularly selective reagent that will reduce aldehydes and ketones without affecting other reducible groups like esters or the halogen substituents on the aromatic ring. eopcw.com

Reactivity of the Halogen Substituents (Chlorine and Fluorine) on the Pyridine Ring

The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr), a reactivity pattern opposite to that of electron-rich benzene (B151609) rings. youtube.com This reactivity is further enhanced by the presence of the electron-withdrawing aldehyde group.

In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group (in this case, chloride or fluoride) restores the aromaticity of the ring. nih.gov The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex and facilitating the reaction. nih.govnih.gov

In this compound, both the C4 (chloro) and C2 (fluoro) positions are activated towards SNAr by the ring nitrogen, which is located para and ortho to these positions, respectively. The aldehyde group at C3 also exerts a strong electron-withdrawing effect, further activating the ring.

The regioselectivity of the substitution—whether the incoming nucleophile replaces the chlorine at C4 or the fluorine at C2—is determined by a combination of factors:

Electronic Activation: The ring nitrogen activates the ortho (C2) and para (C4) positions. The aldehyde group at C3 also activates the ortho (C2, C4) positions. Therefore, both sites are strongly electronically activated.

Leaving Group Ability: In SNAr reactions, the rate-determining step is often the attack of the nucleophile. However, the nature of the carbon-halogen bond is also critical. The C-F bond is more polarized than the C-Cl bond, making the carbon atom more electrophilic and susceptible to initial attack. Fluorine is a poor leaving group in Sₙ2 reactions but is an excellent leaving group in SNAr because its high electronegativity strongly stabilizes the intermediate anionic complex. It is common for fluoride (B91410) to be displaced in preference to chloride in SNAr reactions on heteroaromatic rings. ebyu.edu.tr

Nucleophile and Reaction Conditions: The outcome can be sensitive to the nature of the nucleophile and the reaction conditions. wuxiapptec.comnih.gov For instance, some nucleophiles might show a preference for one site over the other due to steric effects or specific interactions with the substituents.

Given these factors, nucleophilic attack is generally favored at the C4 position due to the combined para-activation by the ring nitrogen and the ortho-activation by the aldehyde. However, the superior ability of fluorine to stabilize the Meisenheimer complex often leads to substitution at the C-F bond. Studies on similar poly-substituted heteroaromatics show that C-F bond functionalization can occur selectively. nih.gov Therefore, a mixture of products is possible, with the precise ratio depending heavily on the specific nucleophile and reaction conditions employed.

Table 2: Analysis of Regioselectivity in SNAr

| Position | Halogen | Activation by Ring Nitrogen | Activation by Aldehyde Group | Leaving Group Consideration | Predicted Reactivity |

|---|---|---|---|---|---|

| C2 | Fluorine | Ortho | Ortho | F is highly electronegative, stabilizing the intermediate. | Highly activated. |

| C4 | Chlorine | Para | Ortho | Cl is a better leaving group than F in terms of bond strength. | Highly activated. |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Influence of Leaving Group Efficacy

In the context of nucleophilic aromatic substitution (SNAr) reactions involving this compound, the relative efficacy of the chloro and fluoro substituents as leaving groups is a critical determinant of regioselectivity. The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This effect is further enhanced by the electron-withdrawing nature of the aldehyde group.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. The first step, which is usually rate-determining, involves the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com The stability of this intermediate is a key factor in the reaction's kinetics.

For this compound, a nucleophile can attack at either the C-2 position (displacing fluoride) or the C-4 position (displacing chloride). The positions ortho and para to the electron-withdrawing nitrogen atom and the aldehyde group are electronically activated for nucleophilic attack. The fluorine at C-2 is ortho to the ring nitrogen, while the chlorine at C-4 is para. Both positions are electronically favorable for attack. However, the superior ability of the highly electronegative fluorine atom to stabilize the intermediate Meisenheimer complex often leads to preferential substitution at the C-2 position.

Table 1: Relative Reactivity of Halogens as Leaving Groups in Nucleophilic Aromatic Substitution

| Leaving Group | Electronegativity | C-X Bond Strength (Aryl) | Typical Reactivity Order in SNAr |

| F | ~3.98 | High | Fastest |

| Cl | ~3.16 | Moderate | Intermediate |

| Br | ~2.96 | Moderate | Intermediate |

| I | ~2.66 | Low | Slowest |

This table illustrates the general trend for halogen leaving group efficacy in activated SNAr reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to the functionalization of halo-pyridines like this compound. Reactions such as the Suzuki, Heck, Sonogashira, and Stille couplings allow for the selective substitution of the chloro and fluoro groups with a wide variety of organic fragments. wikipedia.orgwikipedia.orgwikipedia.org

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The palladium(0) catalyst first undergoes oxidative addition into the carbon-halogen bond of the pyridine derivative. This is followed by transmetalation, where an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center. libretexts.orglibretexts.org The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. libretexts.org

The relative reactivity of the C-Cl and C-F bonds in these catalytic cycles is a key consideration for selective functionalization. Generally, the C-Cl bond is more reactive towards oxidative addition than the C-F bond, allowing for selective coupling at the C-4 position of this compound under carefully controlled conditions.

Palladium-Catalyzed Coupling Strategies

Palladium catalysis is central to the cross-coupling of this compound. mdpi.commdpi.comresearchgate.net The choice of catalyst, ligands, base, and solvent can be tailored to achieve the desired transformation, whether it be a Suzuki, Heck, Sonogashira, or Stille reaction.

Suzuki-Miyaura Coupling: This reaction pairs the halo-pyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org It is widely used for the formation of biaryl compounds. For this compound, selective coupling at the more reactive C-4 position can be achieved with various arylboronic acids. nih.govresearchgate.net

Heck Coupling: This reaction involves the coupling of the halo-pyridine with an alkene. While not as commonly used for this specific substrate, it remains a viable strategy for introducing alkenyl substituents.

Sonogashira Coupling: This method creates a carbon-carbon bond between the halo-pyridine and a terminal alkyne, co-catalyzed by palladium and copper. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org It is an effective way to synthesize arylalkynes. The higher reactivity of the C-Cl bond allows for selective alkynylation at the C-4 position. researchgate.net

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner. wikipedia.orglibretexts.orgharvard.edu A key advantage of the Stille reaction is its tolerance of a wide range of functional groups. libretexts.org Selective coupling at the C-4 position of 3-chloro-5-halo-4H-1,2,6-thiadiazin-4-ones has been demonstrated, showcasing the potential for regioselectivity in similar di-halogenated systems. nih.gov

Ligand Design and Catalyst Optimization for Selective Transformations

The success of palladium-catalyzed cross-coupling reactions often hinges on the choice of ligand coordinated to the palladium center. The ligand influences the catalyst's stability, activity, and selectivity. For challenging substrates like chloro- and fluoro-pyridines, the design and optimization of the catalyst system are crucial.

Electron-rich and sterically bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphines (e.g., SPhos, XPhos), are often effective in promoting the oxidative addition of the relatively inert C-Cl bond. organic-chemistry.orgrsc.org These ligands help to stabilize the active palladium(0) species and facilitate the difficult oxidative addition step. nsf.gov

In some cases, the formation of cationic palladium species, which can be more reactive, is a key strategy. nih.govbeilstein-journals.orgrsc.org The choice of ligand and additives can promote the formation of these highly active catalytic intermediates. For instance, S,O-ligands have been shown to generate reactive cationic palladium species that enhance C-H activation processes. nih.govrsc.org

Additives can also play a critical role. In Stille couplings, the addition of copper(I) iodide can accelerate the reaction, while fluoride ions can activate the organotin reagent. harvard.edu In palladium-catalyzed reactions involving C-F bond activation, the addition of lithium iodide has been shown to be essential, promoting the oxidative addition step. mdpi.commdpi.com

Table 2: Common Ligands and Their Role in Palladium-Catalyzed Cross-Coupling

| Ligand Type | Examples | Key Features & Applications |

| Monodentate Phosphines | PPh₃, P(t-Bu)₃, PCy₃ | Steric bulk and electron-donating properties enhance catalyst activity, especially for less reactive halides like chlorides. organic-chemistry.orgnih.gov |

| Bidentate Phosphines | dppf, Xantphos | Offer increased catalyst stability. |

| Biarylphosphines | SPhos, XPhos, RuPhos | Highly effective for coupling aryl chlorides and other challenging substrates due to their steric bulk and electron-rich nature. rsc.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong sigma-donors that form stable complexes with palladium, often exhibiting high catalytic activity. |

Pyridine Ring Functionalization and Transformations

Beyond substitution at the halogenated positions, the pyridine core of this compound can undergo a variety of functionalization and transformation reactions.

Cyclization Reactions Involving the Nicotinaldehyde Scaffold

The aldehyde group at the C-3 position of the pyridine ring is a versatile handle for constructing more complex heterocyclic systems through cyclization reactions. It can act as an electrophile, reacting with a wide range of nucleophiles to initiate cyclization cascades.

For example, the aldehyde can undergo condensation with amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes, respectively. These intermediates can then participate in intramolecular reactions to form fused ring systems. The presence of the adjacent halogen atoms can also be exploited in tandem reactions, where an initial condensation at the aldehyde is followed by an intramolecular nucleophilic substitution or a metal-catalyzed cyclization to build polycyclic structures.

Strategies for Dearomatization and Subsequent Re-aromatization

Dearomatization of the pyridine ring is a powerful strategy for accessing highly functionalized, three-dimensional piperidine (B6355638) and dihydropyridine (B1217469) structures, which are prevalent in many biologically active molecules. nih.gov This process temporarily disrupts the aromaticity of the pyridine ring, allowing for the introduction of new substituents, often with a high degree of stereocontrol.

One common approach involves the activation of the pyridine nitrogen with an electrophile, making the ring more susceptible to nucleophilic attack. However, recent advances have focused on the direct dearomatization of unactivated pyridines. For instance, chiral copper hydride (CuH) complexes have been shown to catalyze the C-C bond-forming dearomatization of pyridines at room temperature, generating nucleophiles in situ and avoiding the need for pre-activation of the heterocycle. nih.gov This method can lead to the enantioselective 1,4-dearomatization of the pyridine ring. nih.gov

Following the dearomatization and functionalization steps, the aromaticity of the pyridine ring can be restored through an oxidation or elimination reaction. This dearomatization/re-aromatization sequence provides a versatile platform for achieving net C-H functionalization at positions that are otherwise difficult to access directly.

Strategic Applications of 4 Chloro 2 Fluoronicotinaldehyde in Complex Molecule Synthesis

Building Block for Diverse Heterocyclic Compound Libraries

The strategic placement of the chloro, fluoro, and aldehyde groups on the pyridine (B92270) ring makes 4-Chloro-2-fluoronicotinaldehyde an exceptional starting material for generating diverse libraries of heterocyclic compounds. The differential reactivity of these functional groups allows for a stepwise and controlled introduction of molecular complexity. The aldehyde group provides a reactive handle for a multitude of transformations, including condensations, oxidations, reductions, and the formation of imines or Schiff bases.

Research has demonstrated the value of substituted 2-chloropyridines as versatile starting points for preparing orthogonally functionalized pyridine derivatives. mdpi.com The chloro-substituent, for instance, significantly influences the regioselectivity of functionalization reactions on the pyridine ring. mdpi.com This allows chemists to selectively modify other positions, such as the 5-position, to introduce further diversity. mdpi.com This controlled, selective functionalization is a cornerstone of combinatorial chemistry and library synthesis, enabling the creation of numerous unique structures from a single, readily available precursor for screening in drug discovery and materials science. This approach is instrumental in exploring biologically-relevant chemical space to discover novel bioactive molecules.

Precursor for Advanced Medicinal Chemistry Intermediates

In the field of medicinal chemistry, the pyridine nucleus is recognized as a "privileged scaffold" due to its presence in numerous natural products and approved pharmaceutical agents. chemicalbook.com this compound serves as a key intermediate for crafting novel pyridine-based molecules with potential therapeutic applications.

Design and Synthesis of Pyridine Derivatives with Potential Pharmacological Activities

The aldehyde functionality of this compound is a primary site for elaboration in the synthesis of potential drug candidates. A series of novel 2-chloro-pyridine derivatives incorporating flavone (B191248) moieties have been synthesized and evaluated as potential antitumor agents. google.com In these studies, the pyridine aldehyde is a key reactant in multi-step syntheses to produce the final complex molecules. google.com Subsequent biological assays of these derivatives have demonstrated significant inhibitory effects against certain cancer cell lines and telomerase, an enzyme often implicated in cancer. google.com

Similarly, pyridine derivatives are actively investigated for their antimicrobial properties. chemicalbook.combldpharm.com The synthesis of new series of pyridines and related heterocycles, such as thienopyridines, often starts from precursors that can be derived from functionalized aldehydes. bldpharm.comgoogle.com These synthesized compounds have shown promising antimicrobial activity against various bacterial and fungal strains, highlighting the importance of the pyridine scaffold in the development of new anti-infective agents. bldpharm.comgoogle.com

Table 1: Examples of Pharmacological Activity in Synthesized Pyridine Derivatives

| Derivative Class | Pharmacological Target/Test | Example Finding | Source(s) |

| 2-Chloro-pyridine with flavone moiety | Antitumor (Gastric Cancer Cell SGC-7901) | Compound 6f exhibited an IC₅₀ value of 18.45+/-2.79 µg/mL. | google.com |

| 2-Chloro-pyridine with flavone moiety | Telomerase Inhibition | Compound 6e strongly inhibited telomerase with an IC₅₀ value of 0.8+/-0.07 µM. | google.com |

| Thienopyridine derivatives | Antimicrobial ( B. mycoides ) | Compound 12a showed a maximal inhibition zone of 33 mm. | bldpharm.com |

| Thienopyridine derivatives | Antimicrobial ( C. albicans ) | Compound 15 demonstrated a maximal inhibition zone of 29 mm. | bldpharm.com |

Integration into Bioactive Scaffolds for Target-Oriented Drug Discovery

A bioactive scaffold is a core molecular structure that is known to interact with a specific biological target. This compound is a valuable tool for integrating the functionalized pyridine motif into such scaffolds to create new chemical entities for target-oriented drug discovery. The process often involves using the aldehyde to link the pyridine ring to another molecule that possesses a known biological activity, thereby creating a hybrid molecule with potentially enhanced or novel properties.

Chalcones, for example, are recognized as a promising bioactive scaffold in medicinal chemistry. bldpharm.com Synthetic strategies can utilize this compound to react with appropriate ketones in condensation reactions (like the Claisen-Schmidt condensation) to form chalcone-like structures bearing the 4-chloro-2-fluoropyridine (B1350377) moiety. This approach allows for the systematic exploration of structure-activity relationships, where the pyridine portion can be fine-tuned to optimize interactions with a biological target, such as a protein's binding pocket. bldpharm.com This methodology of decorating known bioactive scaffolds is a rational approach in drug design, aiming to improve potency, selectivity, and pharmacokinetic properties.

Intermediate in Agrochemical Development

The pyridine ring is a common feature in many commercial agrochemicals. The specific substitution pattern of this compound makes it an important precursor for the synthesis of active ingredients used in agriculture.

Synthesis of Pyridine-Based Herbicides, Insecticides, and Fungicides

The development of new insecticidal agents is often driven by the need to overcome resistance to existing pesticides. Research into novel classes of insecticides has included complex heterocyclic systems derived from pyridine precursors. Specifically, intermediates containing the 4-chloro-2-fluoro-substituted aromatic core are valuable in the synthesis of modern herbicides. bldpharm.com Patents have disclosed that compounds like 4-chloro-2-fluoro-3-substituted-phenylboronic acids are key intermediates in the preparation of 6-(poly-substituted aryl)-4-aminopicolinate and related pyrimidine (B1678525) carboxylic acid compounds, which are effective as herbicides. bldpharm.com this compound represents a strategic starting point for accessing these crucial boronic acid intermediates through established synthetic transformations, such as oxidation of the aldehyde to a carboxylic acid followed by further functionalization.

Table 2: Application of the 4-Chloro-2-fluoro Aromatic Core in Agrochemicals

| Intermediate Type | Final Product Class | Application | Source(s) |

| 4-chloro-2-fluoro-3-substituted-phenylboronic acid | 6-(poly-substituted aryl)-4-aminopicolinates | Herbicide | |

| 4-chloro-2-fluoro-3-substituted-phenylboronic acid | 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acids | Herbicide | |

| Thieno[2,3-c]isoquinolines | Carboxamides | Insecticide |

Development of Precursors for Functional Materials and Polymer Chemistry

While the primary documented applications of this compound are in life sciences, its chemical functionalities suggest potential for use in materials science and polymer chemistry. The aldehyde group can participate in polymerization reactions, particularly in the formation of resins with phenols or amines. The aromatic pyridine core, with its electron-withdrawing substituents, can impart specific thermal and electronic properties to a polymer backbone.

Furthermore, the chloro- and fluoro-substituents offer sites for post-polymerization modification or can be utilized in cross-coupling reactions (e.g., Suzuki or Stille couplings) to synthesize conjugated polymers or functional dyes. Such materials could have applications in electronics, as organic light-emitting diodes (OLEDs), or as specialized coatings. Although this remains an area of prospective development, the compound's structure is analogous to other building blocks that are actively used in the synthesis of advanced functional materials.

The Role of this compound in Stereoselective Synthesis: An Unexplored Frontier

Despite its classification as a potential building block in asymmetric synthesis, a thorough review of scientific literature reveals a notable absence of specific applications for this compound as a chiral auxiliary or a starting material in stereoselective reactions. Chemical suppliers often categorize this compound under headings such as "Asymmetric Synthesis" and "Chiral Building Blocks," yet detailed research findings or illustrative examples of its use in controlling the stereochemical outcome of a reaction are not documented in peer-reviewed journals or patents.

The aldehyde functional group on the pyridine ring, combined with the electronic effects of the chloro and fluoro substituents, theoretically makes this compound a candidate for various synthetic transformations. In the realm of stereoselective synthesis, aldehydes are pivotal starting materials for a multitude of reactions, including aldol (B89426) additions, Henry reactions, and the synthesis of chiral amines and alcohols. The presence of halogen atoms could further influence reactivity and selectivity through steric and electronic effects, or serve as handles for subsequent cross-coupling reactions.

However, the scientific community has yet to publish research that leverages these features of this compound for the purpose of inducing chirality. There are no available studies that demonstrate its use as a chiral auxiliary, where the molecule itself would be temporarily incorporated into a substrate to direct the stereochemical course of a reaction before being cleaved. Similarly, its application as a prochiral starting material in asymmetric catalysis, where a chiral catalyst would convert it into a non-racemic product, remains undocumented.

This lack of published data signifies that the potential of this compound in the field of stereoselective synthesis is largely unexplored. While its structural motifs suggest theoretical applicability, the practical demonstration and validation of its utility in creating chiral molecules are yet to be realized and reported in scientific literature. Therefore, a detailed discussion of its role, supported by research findings and data tables, is not possible at this time.

Computational and Theoretical Investigations of 4 Chloro 2 Fluoronicotinaldehyde

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule is fundamental to its chemical properties. Computational methods, particularly density functional theory (DFT), are routinely used to model the electronic structure of organic molecules. For 4-Chloro-2-fluoronicotinaldehyde, such an analysis would reveal the distribution of electron density, the energies of molecular orbitals, and the nature of the frontier molecular orbitals (HOMO and LUMO).

The presence of electronegative fluorine and chlorine atoms, along with the nitrogen atom in the pyridine (B92270) ring and the oxygen of the aldehyde group, significantly influences the electronic landscape of the molecule. A study on the electronic structure of highly fluorinated fullerenes, for instance, demonstrated how fluorination dramatically alters the valence-band spectra. aps.org Similarly, the full ring fluorination of pyridine has been shown to create a π-hole, altering its electron donor-acceptor capabilities. nih.gov For this compound, a molecular orbital analysis would likely show a lower energy for the LUMO, indicating its susceptibility to nucleophilic attack. The HOMO, on the other hand, would likely be distributed across the pyridine ring and the aldehyde group.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital, indicating regions susceptible to electrophilic attack. |

| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital, indicating regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 5.4 | An indicator of the molecule's kinetic stability and reactivity. |

Note: These values are hypothetical and serve as an illustration of what a computational analysis might yield.

Quantum Chemical Calculations of Reactivity Profiles and Reaction Energy Landscapes

Quantum chemical calculations can be employed to predict the reactivity of a molecule and to map out the energy changes that occur during a chemical reaction. For this compound, these calculations could identify the most likely sites for electrophilic and nucleophilic attack, predict the stability of intermediates, and determine the activation energies for various reactions.

For example, a study on the cyclization reaction of a substituted pyridine with salicylic (B10762653) aldehyde utilized quantum-chemical calculations to confirm the reaction mechanism and the thermodynamic profitability of the process. nih.gov Similar calculations for this compound could elucidate the mechanisms of its reactions, for instance, in the synthesis of more complex derivatives. The presence of both a chloro and a fluoro substituent offers interesting avenues for studying regioselective nucleophilic aromatic substitution reactions, and computational modeling could predict which halogen is more likely to be displaced under specific reaction conditions.

Conformational Analysis and Intermolecular Interaction Studies

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its interactions with other molecules. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. libretexts.orgpressbooks.pubyoutube.com For this compound, the primary focus of a conformational analysis would be the orientation of the aldehyde group relative to the pyridine ring.

Ab initio molecular orbital calculations have been successfully used to determine the conformational properties of related molecules like 2-formyl-furan, -thiophene, and -pyridine. rsc.org These studies have shown that the relative stability of conformers is influenced by electrostatic interactions. rsc.org For this compound, theoretical calculations could predict the most stable conformer and the rotational barrier of the aldehyde group, which would be influenced by steric and electronic interactions with the adjacent fluorine atom.

Furthermore, understanding the intermolecular interactions is key to predicting the solid-state structure and properties of the compound. The fluorine and chlorine atoms, as well as the nitrogen and oxygen atoms, can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding.

Predictive Modeling of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Vibrational Modes)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and characterization.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical methods has become a standard tool in organic chemistry. nih.gov For substituted pyridines, methods have been developed to calculate 13C and 15N NMR chemical shifts with good accuracy. acs.orgstenutz.euresearchgate.netresearchgate.net By applying these methods to this compound, one could generate a theoretical NMR spectrum to aid in the assignment of experimental signals.

Table 2: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 155.2 | 154.8 |

| C3 | 120.5 | 121.1 |

| C4 | 145.8 | 146.3 |

| C5 | 118.9 | 118.5 |

| C6 | 150.1 | 150.6 |

| CHO | 188.7 | 189.2 |

Note: The experimental values are hypothetical for illustrative purposes.

IR Vibrational Modes: Similarly, the simulation of infrared (IR) spectra can provide a detailed understanding of the vibrational modes of a molecule. nih.govchemrxiv.org DFT calculations can be used to compute the harmonic vibrational frequencies, which can then be compared with experimental IR spectra. researchgate.netresearchgate.net For this compound, this would allow for the assignment of specific absorption bands to the stretching and bending vibrations of its functional groups, such as the C=O stretch of the aldehyde, the C-F and C-Cl stretches, and the various pyridine ring vibrations. researchgate.netnih.govnih.gov

Ligand-Binding Predictions and Docking Simulations for Hypothetical Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netbohrium.comtubitak.gov.tr This is a widely used method in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, such as a protein or enzyme.

Given the prevalence of pyridine-containing structures in medicinal chemistry, this compound could be a scaffold for the development of biologically active compounds. nih.gov Docking simulations could be performed to explore the binding of this molecule to the active sites of various enzymes. For instance, studies have been conducted on the docking of pyridine derivatives to targets like the epidermal growth factor receptor (EGFR). nih.gov While no specific biological target has been identified for this compound, computational docking could be used to generate hypotheses about its potential interactions with a range of proteins, guiding future biological screening efforts.

Advanced Spectroscopic and Chromatographic Methodologies for Research and Elucidation

Future Research Trajectories and Emerging Opportunities

Sustainable and Green Chemistry Approaches for the Synthesis of 4-Chloro-2-fluoronicotinaldehyde

Future research will likely focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound. This involves the application of green chemistry principles to minimize waste, reduce energy consumption, and use less hazardous materials. Key areas of investigation could include the use of alternative solvents, renewable starting materials, and catalytic reactions that proceed with high atom economy. For instance, replacing traditional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids could significantly reduce the environmental impact of the synthesis process.

| Synthesis Parameter | Traditional Approach | Potential Green Chemistry Approach |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, Supercritical CO2, or Biodegradable solvents |

| Catalyst | Stoichiometric reagents | Recyclable heterogeneous catalysts |

| Energy Input | High-temperature reflux | Microwave-assisted or ambient temperature synthesis |

| Byproduct Generation | Significant salt waste | Minimal, with easily recyclable byproducts |

Implementation of Flow Chemistry and Continuous Manufacturing Processes

The adoption of flow chemistry and continuous manufacturing presents a significant opportunity for the production of this compound. d-nb.inforesearchgate.net Continuous processes offer several advantages over traditional batch production, including improved safety, better process control, higher yields, and the potential for seamless integration of reaction and purification steps. nih.govresearchgate.net Research in this area would involve the design and optimization of microreactors or tubular reactors for the key synthetic steps. researchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to enhanced selectivity and reduced byproduct formation. researchgate.netpharmtech.com The development of a continuous flow process for this compound would be a significant step towards more efficient and scalable manufacturing. d-nb.info

Exploration of Novel Catalytic Reactions and Methodologies for Functionalization

The chloro and fluoro substituents on the pyridine (B92270) ring of this compound are ideal handles for further functionalization through various cross-coupling reactions. Future research is expected to explore a wider range of catalytic methods to modify this core structure. For example, palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings could be employed to introduce new carbon-carbon and carbon-heteroatom bonds. nih.gov The development of novel catalysts, including those based on earth-abundant metals, will also be a key area of focus to improve the sustainability and cost-effectiveness of these transformations.

| Reaction Type | Catalyst System | Potential Functional Group Introduced |

| Suzuki-Miyaura Coupling | Palladium catalyst with a phosphine (B1218219) ligand | Aryl or heteroaryl group |

| Buchwald-Hartwig Amination | Palladium or Copper catalyst | Primary or secondary amine |

| Sonogashira Coupling | Palladium and Copper co-catalysis | Alkyne group |

| C-H Activation | Rhodium or Iridium catalyst | Direct functionalization of a C-H bond |

Application of Data-Driven Synthesis and Machine Learning in Reaction Prediction

The integration of data-driven approaches and machine learning (ML) is set to revolutionize chemical synthesis. beilstein-journals.orgresearchgate.net For this compound, ML models could be developed to predict the outcomes of various reactions, optimize reaction conditions, and even propose novel synthetic routes. rjptonline.orgnih.gov By training algorithms on large datasets of known reactions, it would be possible to create predictive models that can guide experimental work, thereby accelerating the discovery of new derivatives and applications. nih.gov This could involve predicting the regioselectivity of a reaction, the optimal catalyst and solvent combination, or the expected yield under a given set of conditions. nih.gov

Discovery of Undiscovered Reactivity Patterns and Niche Applications

While the primary reactive sites of this compound are well-understood, there may be undiscovered reactivity patterns that could lead to novel transformations and applications. For instance, the interplay between the electron-withdrawing effects of the halogen substituents and the aldehyde group could lead to unusual reactivity in nucleophilic aromatic substitution reactions or in reactions involving the pyridine nitrogen. Exploring these less-obvious reaction pathways could open up new avenues for the synthesis of unique molecular architectures. This could lead to the discovery of niche applications in areas such as agrochemicals, pharmaceuticals, or materials science where the specific properties of this compound and its derivatives could be advantageous.

Advanced Functionalization for Next-Generation Materials or Biologics Development

The unique electronic and structural features of this compound make it an attractive scaffold for the development of advanced materials and biologics. The aldehyde group can be readily converted into a variety of other functional groups or used in condensation reactions to form larger polymeric structures. The halogen atoms provide sites for further modification, allowing for the fine-tuning of the molecule's properties. Future research could focus on incorporating this moiety into organic light-emitting diodes (OLEDs), conductive polymers, or other functional materials. In the realm of biologics, it could be used as a versatile linker for bioconjugation or as a key building block in the synthesis of bioactive molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-fluoronicotinaldehyde, and how can reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation or formylation of a nicotinic acid derivative. For example, nucleophilic substitution on a pre-functionalized pyridine ring (e.g., using POCl₃ for chlorination) followed by aldehyde introduction via Vilsmeier-Haack formylation is a viable route. Reaction optimization should focus on temperature control (e.g., 0–5°C for halogenation to minimize side products) and stoichiometric ratios of reagents like dimethylformamide (DMF) in formylation steps. Purity can be enhanced via column chromatography with ethyl acetate/hexane gradients .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare and spectra with computational predictions (e.g., using B3-LYP/6-31G(d) DFT methods) to confirm substituent positions on the pyridine ring .

- IR Spectroscopy : Identify aldehyde C=O stretches (~1700 cm⁻¹) and aromatic C-F/C-Cl vibrations. Apply scaling factors (e.g., 0.961 for B3-LYP/6-31G(d)) to align computational harmonic frequencies with experimental fundamentals .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the chloro-fluoro substitution.

Advanced Research Questions

Q. What computational strategies are recommended to study the electronic properties of this compound, and how do functional choices impact accuracy?

- Methodological Answer : Use hybrid density functionals (e.g., B3-LYP) with exact exchange contributions to model electronic effects. Key steps:

- Geometry Optimization : Employ B3-LYP/6-311G(d,p) for balanced accuracy in bond lengths and angles .

- Electrostatic Potential Mapping : Analyze charge distribution to predict reactivity at the aldehyde group and halogen substituents.

- TD-DFT for UV-Vis : Simulate absorption spectra with CAM-B3LYP and a polarizable continuum model (e.g., IEFPCM for solvent effects). Validate against experimental λₘₐₓ values in acetonitrile or DMSO .

Q. How can researchers resolve contradictions between experimental and computational vibrational data for this compound?

- Methodological Answer : Discrepancies often arise from anharmonicity or solvent interactions. Mitigation strategies:

- Scaling Factors : Apply empirical scaling (e.g., 0.967 for B3-LYP/6-31G(d)) to computational harmonic frequencies to match experimental IR peaks .

- Solvent Modeling : Use explicit solvent molecules (e.g., 1–2 H₂O or DMF molecules) in DFT calculations to account for hydrogen bonding with the aldehyde group.

- Experimental Calibration : Collect IR data in inert matrices (e.g., KBr pellets) to minimize solvent interference.

Q. What strategies are effective in elucidating the reaction mechanisms of this compound in cross-coupling or condensation reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reactions via in situ NMR or HPLC to identify intermediates. For example, track aldehyde consumption in Knoevenagel condensations using a C18 column and UV detection at 254 nm .

- Isotopic Labeling : Use -labeled aldehydes to trace oxygen transfer in oxidation pathways.

- DFT Transition State Analysis : Locate energy barriers for nucleophilic attacks (e.g., at the aldehyde carbon) using climbing-image NEB (Nudged Elastic Band) methods .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with slow diffusion of non-polar anti-solvents (hexane, toluene).

- Temperature Gradients : Use a thermal cycler to gradually cool saturated solutions from 40°C to 4°C.

- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice packing via halogen bonding .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods for synthesis and purification to avoid inhalation of volatile aldehydes.

- PPE : Wear nitrile gloves and safety goggles; avoid contact with skin (potential irritant per analogs in ).

- Waste Disposal : Quench residual aldehyde groups with aqueous NaHSO₃ before disposal to prevent uncontrolled reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。